5-(3-Chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a hydroxyphenyl group attached to a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of an intermediate through the reaction of a chlorophenyl compound with an ethyl-substituted pyrrole. This intermediate is then further reacted with a hydroxyphenyl compound to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated reactors and advanced monitoring systems allows for precise control over reaction parameters, leading to consistent and reproducible results .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(3-Chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound may be used to study enzyme interactions, cellular processes, and biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and function. For example, the hydroxyphenyl group may form hydrogen bonds with active site residues, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can lead to changes in enzyme activity, signal transduction, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid include:
- 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
What sets 5-(3-chlorophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid apart from similar compounds is its unique combination of functional groups and structural features. The presence of both chlorophenyl and hydroxyphenyl groups, along with the pyrrole ring system, provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions, developing novel materials, and investigating biological mechanisms .
Properties
Molecular Formula |
C21H19ClN2O5 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-ethyl-1-(2-hydroxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C21H19ClN2O5/c1-2-21(20(28)29)16-15(17(23-21)13-8-3-4-9-14(13)25)18(26)24(19(16)27)12-7-5-6-11(22)10-12/h3-10,15-17,23,25H,2H2,1H3,(H,28,29) |
InChI Key |
ADKVKIACXGVOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
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